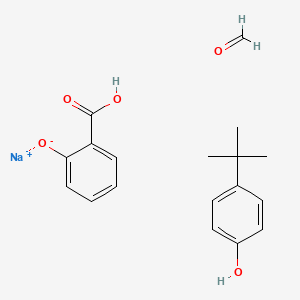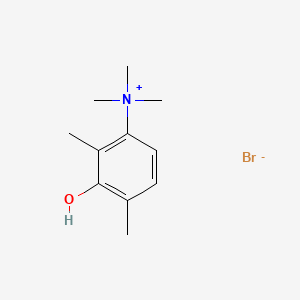
(2,4-Dimethyl-3-hydroxyphenyl)trimethylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide is a quaternary ammonium compound It is characterized by the presence of a trimethylazanium group attached to a phenyl ring substituted with hydroxyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react 3-hydroxy-2,4-dimethylaniline with trimethylamine in the presence of a brominating agent such as methyl bromide. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to handle the reagents and products efficiently. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromide ion, forming a neutral amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium iodide (NaI) in polar solvents like water or ethanol.
Major Products
Oxidation: Formation of 3-hydroxy-2,4-dimethylbenzaldehyde or 3-hydroxy-2,4-dimethylacetophenone.
Reduction: Formation of 3-hydroxy-2,4-dimethylaniline.
Substitution: Formation of (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium chloride or iodide.
科学的研究の応用
(3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
作用機序
The mechanism of action of (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This property is particularly useful in antimicrobial applications, where the compound can target and destroy bacterial cells.
類似化合物との比較
Similar Compounds
- (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium chloride
- (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium iodide
- (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium sulfate
Uniqueness
(3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its chloride and iodide analogs, the bromide variant may exhibit different solubility and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
63977-53-7 |
|---|---|
分子式 |
C11H18BrNO |
分子量 |
260.17 g/mol |
IUPAC名 |
(3-hydroxy-2,4-dimethylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-8-6-7-10(12(3,4)5)9(2)11(8)13;/h6-7H,1-5H3;1H |
InChIキー |
NSAJZVJLTGQRGE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)[N+](C)(C)C)C)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


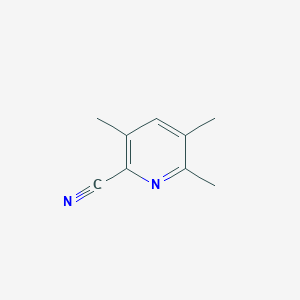
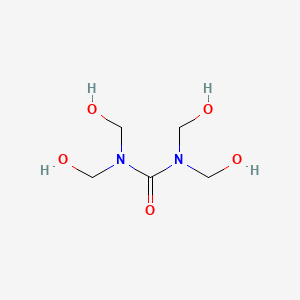


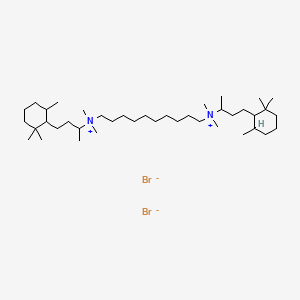
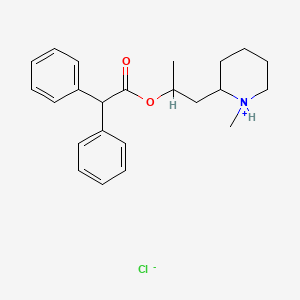
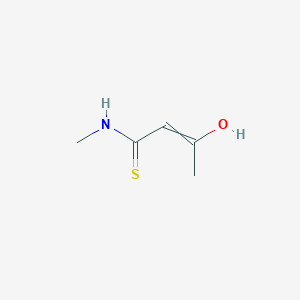
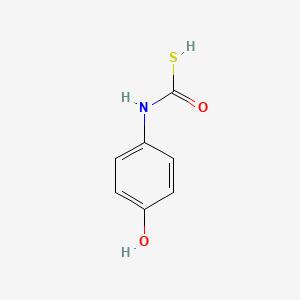
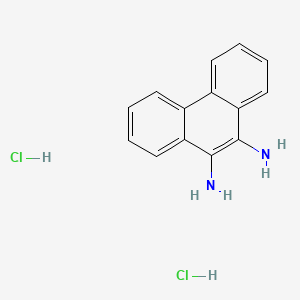
![4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide](/img/structure/B13781541.png)
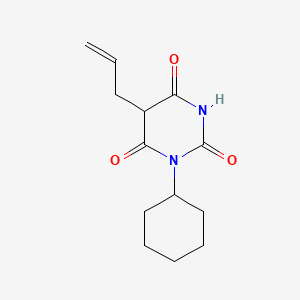
![1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt](/img/structure/B13781547.png)
acetic acid](/img/structure/B13781548.png)
